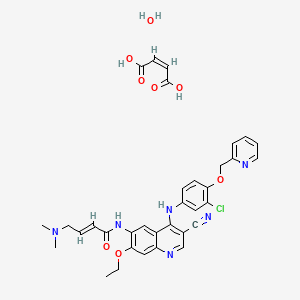

Neratinib maleate monohydrate

Description

Overview of Pan-HER Tyrosine Kinase Inhibitors in Cancer Biology

The human epidermal growth factor receptor (HER) family, comprising four members (HER1/EGFR, HER2, HER3, and HER4), is a group of receptor tyrosine kinases crucial for normal cell development. mdpi.com However, the hyper-activation of these receptors can drive the proliferation and survival of cancer cells. nih.gov This has made the HER family a prime target for anticancer therapies. nih.gov

Pan-HER tyrosine kinase inhibitors (TKIs) are a class of drugs designed to block the signaling pathways mediated by these receptors. nih.gov Unlike therapies that target a single HER receptor, pan-HER inhibitors simultaneously block multiple members of the HER family, offering a broader and potentially more robust inhibition of cancer cell growth. nih.govnih.gov This approach is particularly relevant in overcoming resistance mechanisms that can emerge with single-target therapies. nih.govaacrjournals.org For instance, blocking HER1/EGFR alone can have limited efficacy due to bypass signaling from other HER family members. nih.gov Pan-HER inhibitors, by targeting multiple receptors, can circumvent this issue. nih.gov Several pan-HER TKIs, including neratinib (B1684480), afatinib (B358), and dacomitinib, have been developed to provide a more comprehensive blockade of HER-driven signaling. oncotarget.comnih.gov

Contextualization of Neratinib as an Irreversible Inhibitor

Neratinib distinguishes itself as an irreversible pan-HER tyrosine kinase inhibitor. nih.goveuropa.eunih.gov It covalently binds to the ATP-binding site of HER1 (EGFR), HER2, and HER4. europa.eudrugbank.com This irreversible binding leads to a sustained and prolonged blockade of the receptors' kinase activity, which in turn inhibits downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways that are critical for cell proliferation and survival. oncotarget.comnih.gov

The irreversible nature of neratinib's binding is a key differentiator from reversible inhibitors like lapatinib (B449). mdpi.comaacrjournals.org By forming a covalent bond with specific cysteine residues (Cys-773 in EGFR and Cys-805 in HER2) within the kinase domain, neratinib provides a durable inhibition of receptor signaling. nih.govfrontiersin.org This sustained action is hypothesized to be more effective at suppressing tumor growth and overcoming resistance mechanisms compared to the transient inhibition offered by reversible TKIs. aacrjournals.orgtheoncologypharmacist.com Research has shown that irreversible TKIs can be more effective at inhibiting the phosphorylation of HER family receptors and their downstream signaling molecules. mdpi.com

The inhibitory activity of neratinib has been quantified in preclinical studies, demonstrating its potency against the targeted receptors.

| Receptor | IC50 Value |

| HER1 (EGFR) | 92 nM nih.govfrontiersin.org |

| HER2 | 59 nM nih.govfrontiersin.org |

| HER4 | 19 nM mdpi.comfrontiersin.org |

| IC50 values represent the concentration of the drug required to inhibit the activity of the receptor by 50%. |

Research Significance of Neratinib Maleate (B1232345) Monohydrate as a Crystalline Form

The active pharmaceutical ingredient (API) neratinib is formulated as a maleate salt to enhance its properties for oral administration. Specifically, the marketed form is a crystalline neratinib maleate monohydrate. nih.govresearchgate.net The crystalline structure of a drug is of paramount importance as it influences key physicochemical properties such as solubility, stability, and bioavailability.

The brand product, NERLYNX®, holds a patent for the crystalline this compound form. nih.govresearchgate.net Research has also explored other crystalline forms, such as an anhydrous form, to investigate potential differences in stability and bioequivalence. nih.gov The solubility of neratinib maleate is pH-dependent, decreasing as the pH increases. medsafe.govt.nz This characteristic is a critical consideration in its formulation and interaction with other substances that can alter gastric pH. europa.eumedsafe.govt.nz

The specific crystalline form, this compound (Form II), is characterized by distinct X-ray diffraction (XRD) peaks and a water content of approximately 2.5% to 2.7% by weight. google.com This stable crystalline structure is crucial for ensuring consistent product quality and performance. The development of a stable oral solid dosage form relies heavily on understanding and controlling the crystalline nature of the API. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

1144516-12-0 |

|---|---|

Molecular Formula |

C34H35ClN6O8 |

Molecular Weight |

691.1 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrate |

InChI |

InChI=1S/C30H29ClN6O3.C4H4O4.H2O/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22;5-3(6)1-2-4(7)8;/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38);1-2H,(H,5,6)(H,7,8);1H2/b9-7+;2-1-; |

InChI Key |

RLHWZKSMMZVQPD-VCGXHCGKSA-N |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O.O |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O.O |

Origin of Product |

United States |

Synthesis and Advanced Formulation Research of Neratinib Maleate Monohydrate

Synthetic Pathways for Neratinib (B1684480) Free Base

The synthesis of the neratinib free base is a multi-step process culminating in the formation of the complex quinoline (B57606) structure. A well-established synthetic route involves the coupling of a functionalized quinoline core with a substituted butene side chain.

The key reaction is an SNAr (Nucleophilic Aromatic Substitution) coupling. In this step, the intermediate 4-chloro-3-cyano-7-ethoxyquinolin-6-yl acetate (B1210297) serves as the electrophilic quinoline core. This compound is reacted with the nucleophilic amine side chain, (E)-N1,N1-dimethyl-N4-(pyridin-2-ylmethyl)but-2-ene-1,4-diamine .

The reaction is typically conducted under the following conditions:

Solvent: A polar protic solvent such as isopropanol is commonly used to facilitate the reaction.

Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) , is added to scavenge the hydrochloric acid (HCl) generated during the substitution reaction.

Temperature: The reaction mixture is heated to reflux (approximately 80-85 °C) to ensure a sufficient reaction rate.

Following the coupling reaction, the resulting intermediate contains an acetate protecting group on the quinoline ring. This group is removed via a hydrolysis step, typically using a base like sodium hydroxide (B78521) in a solvent mixture such as methanol/water. This deprotection yields the final neratinib free base as a solid, which can then be isolated and purified before being used in salt formation.

Preparation and Crystallization of Neratinib Maleate (B1232345) Salts

The conversion of the neratinib free base into a salt form is a critical step to improve its physicochemical properties. The maleate salt has been extensively studied and found to exist in multiple polymorphic forms, including anhydrous and hydrated states. The control of crystallization conditions is paramount to selectively produce the desired solid-state form.

Several anhydrous crystalline forms of neratinib maleate have been identified in research. These forms are typically prepared by reacting neratinib free base with maleic acid in strictly anhydrous organic solvents.

For example, distinct anhydrous polymorphs can be generated by crystallization from solvents like anhydrous acetone or anhydrous ethyl acetate . While these forms can be isolated, they are often found to be kinetically favored but thermodynamically less stable than the monohydrate form, particularly under ambient humidity. Research indicates that anhydrous forms can readily convert to the monohydrate upon exposure to water vapor or when slurried in aqueous solvent systems, highlighting the challenge in preventing their undesired transformation during storage or processing.

The neratinib maleate monohydrate is a thermodynamically stable crystalline form that incorporates one molecule of water for every molecule of neratinib maleate within its crystal lattice. Its stability makes it a preferred form for pharmaceutical development. Controlled preparation methods focus on ensuring its formation over other potential polymorphs.

Key methods for preparing the monohydrate include:

Slurry Conversion: This is a robust method where a less stable form (e.g., an anhydrous polymorph) is suspended in a solvent system containing water. The less stable form slowly dissolves and the more stable monohydrate crystallizes from the solution. The process is driven by the lower free energy of the monohydrate.

Direct Crystallization/Re-crystallization: This method involves dissolving either crude neratinib maleate or the neratinib free base and maleic acid in a heated solvent mixture containing a specific ratio of an organic solvent and water (e.g., acetone /water or ethanol /water). Upon controlled cooling, or by adjusting solvent composition, the monohydrate form selectively crystallizes. Seeding with existing monohydrate crystals can be employed to ensure control over the crystallization process and prevent the formation of other forms.

The table below summarizes key parameters for the controlled preparation of this compound.

| Preparation Method | Typical Solvent System | Key Process Parameters | Outcome |

|---|---|---|---|

| Slurry Conversion | Acetone / Water (e.g., 95:5 v/v) | Stirring an anhydrous form in the solvent at ambient temperature (20-25 °C) for an extended period (24-72 hours). | Complete conversion of the initial form to the stable monohydrate. |

| Re-crystallization | Ethanol / Water | Dissolution at elevated temperature (e.g., 60-70 °C) followed by slow, controlled cooling to ambient temperature. | Formation of pure, well-defined crystals of the monohydrate. |

| Direct Crystallization | Isopropanol / Water | Reacting neratinib free base and maleic acid in the solvent, followed by cooling or addition of an anti-solvent. | Direct precipitation of the monohydrate form from the reaction mixture. |

Research on Crystallographic and Spectroscopic Characterization Methods for this compound

Confirming the identity and polymorphic purity of this compound requires a suite of analytical techniques. Each method provides unique information about the crystal structure, thermal behavior, and molecular composition of the solid.

X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying crystalline polymorphs. The XRPD pattern of this compound is a unique fingerprint characterized by distinct peaks at specific diffraction angles (2θ). These peaks arise from the constructive interference of X-rays scattered by the repeating atomic planes within the crystal lattice.

Thermal Analysis (DSC & TGA):

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, the TGA thermogram shows a distinct weight loss in the range of 100-140 °C. This loss corresponds to the release of the single molecule of lattice water, quantitatively confirming its status as a monohydrate (theoretical water content is ~3.1% w/w).

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change. The DSC trace for the monohydrate typically shows a broad endotherm corresponding to the dehydration event, immediately followed by a sharp endotherm at a higher temperature (e.g., ~200 °C) representing the melt/decomposition of the resulting anhydrous material.

Spectroscopic Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy can differentiate the monohydrate from anhydrous forms. The presence of water results in characteristic broad absorption bands in the O-H stretching region (~3400-3600 cm⁻¹). Furthermore, the hydrogen bonding interactions involving the water molecule can cause subtle shifts in the positions of other key vibrational bands, such as the carbonyl (C=O) and amine (N-H) stretches, compared to the anhydrous forms.

The following table provides a summary of characteristic analytical data for this compound.

| Analytical Technique | Parameter | Characteristic Finding for this compound |

|---|---|---|

| X-Ray Powder Diffraction (XRPD) | Characteristic Peaks (degrees 2θ ± 0.2) | 6.2 |

| 12.4 | ||

| 15.7 | ||

| 20.3 | ||

| 25.0 | ||

| Thermogravimetric Analysis (TGA) | Weight Loss (Dehydration) | ~3.1% weight loss observed between 100 °C and 140 °C. |

| Differential Scanning Calorimetry (DSC) | Major Thermal Events | Broad endotherm for dehydration followed by a sharp endotherm for melt/decomposition around 200 °C. |

| FTIR Spectroscopy | Key Vibrational Bands | Presence of a broad O-H stretch (~3400-3600 cm⁻¹) and distinct C=O and N-H band positions due to specific hydrogen bonding. |

Molecular and Cellular Mechanisms of Action of Neratinib

Irreversible Kinase Inhibition Profile: EGFR/HER1, HER2, and HER4

Neratinib (B1684480) maleate (B1232345) monohydrate is an oral, potent, irreversible, pan-HER tyrosine kinase inhibitor (TKI). nih.govconference-correspondent.com It targets the kinase activity of the human epidermal growth factor receptor (HER) family, specifically EGFR (HER1), HER2, and HER4. drugbank.comnih.gov The aberrant signaling from these receptor tyrosine kinases is implicated in the development and progression of various cancers. nih.govconference-correspondent.com As a pan-HER inhibitor, neratinib broadly suppresses the signaling capabilities of this receptor family. nih.gov The irreversible nature of its binding distinguishes it from reversible inhibitors like lapatinib (B449), contributing to a sustained and prolonged blockade of HER signaling. nih.govnerlynx-her2.com

Neratinib's inhibitory activity has been quantified against multiple HER family members, demonstrating potent effects. frontiersin.org It inhibits the kinase activity of EGFR and HER2 with IC50 values of 92 nM and 59 nM, respectively. nih.gov While specific IC50 data for HER4 has not been published, its activity against this receptor has been demonstrated. nih.govfrontiersin.org

| Target Kinase | IC50 Value (nM) |

|---|---|

| EGFR (HER1) | 92 nih.gov |

| HER2 | 59 nih.gov |

| HER4 | 19 frontiersin.org |

Covalent Binding to ATP-Binding Pocket (Cysteine Residue)

The mechanism of irreversible inhibition by neratinib involves the formation of a covalent bond within the adenosine (B11128) triphosphate (ATP)-binding pocket of the target kinases. nih.govfrontiersin.org This covalent linkage is formed with a specific, conserved cysteine residue present in the kinase domain of EGFR, HER2, and HER4. nih.govnih.gov Specifically, neratinib binds to Cys-773 in EGFR and the analogous Cys-805 in HER2. frontiersin.orgoaepublish.com The presence of this cysteine residue is critical for the irreversible binding and is a key feature of the targeted kinases. nih.gov By covalently occupying the ATP-binding site, neratinib physically blocks ATP from binding, thereby preventing the transfer of phosphate (B84403) groups to substrate proteins. conference-correspondent.comresearchgate.net This mode of action ensures a durable and sustained inhibition of kinase activity. nerlynxhcp.com

Inhibition of Receptor Autophosphorylation

Activation of HER family receptors typically occurs through ligand-induced homo- or heterodimerization, which in turn stimulates their intrinsic intracellular tyrosine kinase activity and leads to autophosphorylation of tyrosine residues in the cytoplasmic domain. drugbank.comnih.gov These phosphorylated residues serve as docking sites for various signaling proteins, initiating downstream signal transduction cascades. drugbank.com

Neratinib's covalent binding to the ATP-binding pocket effectively prevents this crucial step of receptor autophosphorylation. drugbank.comoaepublish.com By blocking kinase activity, neratinib inhibits the phosphorylation of the HER receptors themselves, thereby halting the initial signal for downstream pathway activation. nih.govconference-correspondent.com This leads to a comprehensive shutdown of signaling originating from EGFR, HER2, and HER4, ultimately resulting in decreased tumor cell proliferation and increased cell death (apoptosis). conference-correspondent.comnerlynxhcp.com

Modulation of Downstream Signaling Pathways

By inhibiting the kinase activity of HER family receptors, neratinib effectively blocks the activation of multiple critical downstream signaling pathways that are essential for tumor cell growth, survival, and proliferation. nih.govdrugbank.com The primary cascades affected are the Phosphatidylinositol 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) axis and the Mitogen-Activated Protein Kinase (MAPK) pathway. drugbank.comnih.govnih.gov The suppression of these pathways is a direct consequence of preventing HER receptor autophosphorylation and activation. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Axis

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivity is observed in a high percentage of breast tumors. researchgate.netnih.gov Upon HER receptor activation, PI3K is recruited and activated, leading to the production of phosphatidylinositol-3,4,5-triphosphate (PIP3). frontiersin.org This second messenger facilitates the activation of the serine/threonine kinase AKT. frontiersin.org Activated AKT, in turn, phosphorylates and regulates numerous downstream targets, including the mTOR complex, which is a key promoter of protein synthesis and cell growth. nih.govfrontiersin.org

Neratinib treatment leads to the potent inhibition of the PI3K/AKT/mTOR signaling cascade. nih.govnih.gov Studies have demonstrated that neratinib reduces the phosphorylation levels of key proteins in this pathway, including AKT and the ribosomal protein S6 kinase (S6K), a downstream effector of mTOR. nih.gov This inhibition disrupts the pro-survival and pro-growth signals that are constitutively active in HER2-overexpressing cancer cells. nih.govmdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that transmits signals from the cell surface to the nucleus, primarily regulating gene expression, proliferation, and differentiation. nih.gov Activation of HER receptors leads to the activation of Ras, which initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (extracellular signal-regulated kinase). frontiersin.org

Neratinib effectively suppresses the MAPK pathway by blocking the initial activation signal from the HER receptors. drugbank.comnih.gov In vitro studies have shown that neratinib treatment results in a significant reduction in the phosphorylation of ERK1/2, the final effector kinases in this pathway. nih.gov This inhibition of MAPK signaling contributes to neratinib's anti-proliferative effects. frontiersin.org

Cell Cycle Regulatory Pathways (e.g., Cyclin D1, p27)

The ultimate effect of the PI3K/AKT and MAPK signaling pathways is the regulation of the cell cycle machinery, which controls cell division. frontiersin.org Two key proteins involved in the G1-S phase transition are Cyclin D1 and the cyclin-dependent kinase inhibitor p27Kip1. nih.gov Cyclin D1, often upregulated by MAPK and PI3K signaling, complexes with cyclin-dependent kinases (CDKs) to promote cell cycle progression. nih.govnih.gov Conversely, p27 is a tumor suppressor that inhibits CDK activity, thereby acting as a brake on the cell cycle. nih.gov

Neratinib has been shown to modulate these critical cell cycle regulators. nih.govfrontiersin.org By inhibiting upstream signaling, neratinib treatment leads to a decrease in the expression of Cyclin D1. frontiersin.orgresearchgate.net Concurrently, it causes an upregulation of p27 levels. frontiersin.org This dual effect—reducing a key cell cycle promoter while increasing a key inhibitor—results in cell cycle arrest, primarily at the G1 phase, preventing cancer cells from entering the DNA synthesis (S) phase and thus halting their proliferation. frontiersin.orgresearchgate.net

Compound Names

| Compound Name |

|---|

| Afatinib (B358) |

| Alpelisib (B612111) |

| Capecitabine (B1668275) |

| Cyclin D1 |

| Entinostat |

| Everolimus (B549166) |

| Fulvestrant (B1683766) |

| Lapatinib |

| Lovastatin |

| Neratinib |

| Neratinib maleate monohydrate |

| Niraparib |

| Paclitaxel |

| Palbociclib (B1678290) |

| Panobinostat |

| p27Kip1 |

| Sapanisertib |

| Temsirolimus |

| Trametinib (B1684009) |

| Trastuzumab |

| Trastuzumab emtansine |

| Valproate |

Induced Cellular Responses

This compound triggers a range of cellular responses that collectively contribute to its antitumor activity. These responses are a direct consequence of its primary mechanism of action: the irreversible inhibition of HER family tyrosine kinases. By blocking these critical signaling pathways, neratinib disrupts fundamental cellular processes, leading to the suppression of cancer cell growth and survival. The key induced cellular responses include cell cycle arrest, induction of apoptosis, inhibition of proliferation and colony formation, reduced cell invasion and migration, suppression of angiogenesis, and the induction of a distinct form of cell death known as ferroptosis.

Cell Cycle Arrest

Neratinib has been demonstrated to impede the progression of the cell cycle, primarily by inducing arrest in the G1 or G0/G1 phase. researchgate.netnih.govresearchgate.net This blockade prevents cancer cells from entering the S phase, during which DNA replication occurs, thereby halting their proliferation.

In preclinical studies involving HER2-dependent non-small cell lung cancer (NSCLC) cells (H2170, Calu-3, and H1781), treatment with 0.1 µM neratinib for 48 hours resulted in a significant increase in the percentage of cells in the G1 phase. researchgate.net Similarly, in HER2/neu amplified carcinosarcoma cells (SARARK 6), neratinib treatment at concentrations of 0.065 μM and 0.133 μM for 48 hours led to a significant accumulation of cells in the G0/G1 phase. nih.gov This effect has also been observed in acute myeloid leukemia (AML) HL-60 cells. researchgate.net

The mechanism underlying this cell cycle arrest involves the modulation of key regulatory proteins. Neratinib treatment has been shown to decrease the expression of cyclin D1 and increase the levels of the cyclin-dependent kinase inhibitor p27. nih.govnih.gov This shift in regulatory proteins disrupts the G1-S phase transition, effectively arresting cell proliferation. nih.gov

| Cell Line | Cancer Type | Effect | Key Molecular Changes |

|---|---|---|---|

| H2170, Calu-3, H1781 | Non-Small Cell Lung Cancer (NSCLC) | Increased G1 phase population | Not specified |

| SARARK 6 | Carcinosarcoma | Buildup in G0/G1 phase | Not specified |

| HL-60 | Acute Myeloid Leukemia (AML) | G0/G1 phase arrest | Decreased CDK2, CDK4 |

| Various EGFR/HER2-expressing lines | Breast Cancer | G1-S cell cycle arrest | Decreased cyclin D1, Increased p27 |

Apoptosis Induction

Beyond halting cell cycle progression, neratinib actively induces programmed cell death, or apoptosis, in cancer cells. researchgate.netnerlynxhcp.com This is a crucial component of its antitumor efficacy, leading to the elimination of malignant cells.

The induction of apoptosis has been confirmed through the detection of established apoptotic markers. In studies with HER2-dependent lung cancer cells, neratinib treatment led to an increase in cleaved poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.net In acute myeloid leukemia HL-60 cells, neratinib promoted apoptosis, which was associated with an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and an increase in cleaved-caspase 3. researchgate.net Furthermore, research on a neratinib derivative in colorectal cancer cells demonstrated that it induces DNA damage and activates the p53 pathway, ultimately promoting apoptosis. nih.gov The sustained inhibition of HER receptor signaling by neratinib is a primary trigger for this apoptotic response. nerlynxhcp.com

| Cell Line | Cancer Type | Apoptotic Markers |

|---|---|---|

| H2170, Calu-3, H1781 | Non-Small Cell Lung Cancer (NSCLC) | Increased cleaved PARP |

| HL-60 | Acute Myeloid Leukemia (AML) | Increased Bax, Cleaved-caspase 3; Decreased Bcl-2 |

| Colorectal Cancer Cells | Colorectal Cancer | Activation of p53 pathway |

Inhibition of Cell Proliferation and Colony Formation

Neratinib demonstrates potent inhibitory effects on the proliferation and colony-forming ability of cancer cells, particularly those overexpressing HER2. guidechem.comresearchgate.net This is a direct outcome of the previously discussed cell cycle arrest and apoptosis induction.

In vitro studies have consistently shown that neratinib significantly curtails cell viability and proliferation in a dose-dependent manner. For instance, in HER2-positive breast cancer cell lines, neratinib exhibited high potency with IC50 values in the low nanomolar range. nih.gov In acute myeloid leukemia HL-60 cells, neratinib treatment markedly reduced cell viability and the expression of proliferation markers such as Ki67 and proliferating cell nuclear antigen. researchgate.net

The ability of cancer cells to form colonies, a measure of their self-renewal and tumorigenic potential, is also strongly inhibited by neratinib. In colony formation assays using HER2-positive breast cancer cells, neratinib, both as a single agent and in combination with other inhibitors, effectively reduced the total area of cell colonies. researchgate.net

| Cell Line | Cancer Type | Assay Type | Observed Effect |

|---|---|---|---|

| BT474, SKBR3 | HER2+ Breast Cancer | Proliferation Assay | Potent inhibition (IC50 values: 5.4 nM and 4.2 nM, respectively) |

| HCC-1954 | HER2+ Breast Cancer | Colony Formation Assay | Significant reduction in colony area |

| HL-60 | Acute Myeloid Leukemia (AML) | Viability & Proliferation Assays (CCK-8, EdU) | Notably mitigated cell viability and proliferation |

Inhibition of Cell Invasion and Migration

The metastatic spread of cancer is driven by the ability of tumor cells to invade surrounding tissues and migrate to distant sites. Preclinical evidence suggests that neratinib can interfere with these processes.

In scratch wound assays, a common in vitro method to study cell migration, neratinib demonstrated a strong anti-migratory effect on HER2-positive breast cancer cells (HCC1954). nih.gov This inhibition of cell movement is a critical aspect of preventing metastasis. By blocking the signaling cascades downstream of HER receptors, which are known to regulate the cellular machinery involved in motility and invasion, neratinib helps to curtail the metastatic potential of cancer cells. nih.gov

Angiogenesis Inhibition in Preclinical Models

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival, as it supplies tumors with necessary oxygen and nutrients. nih.gov Neratinib has been shown to possess anti-angiogenic properties in preclinical models. researchgate.net

Studies using the chorioallantoic membrane (CAM) of chicken embryos, a well-established in vivo model for studying angiogenesis, revealed that neratinib significantly inhibited the formation of new blood vessels in a dose-dependent manner. nih.govnih.gov This effect was characterized by a reduction in vessel percentage area and average vessel length. nih.govresearchgate.net Mechanistically, neratinib was found to downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that mediates angiogenesis. nih.govnih.gov A neratinib derivative also showed an ability to reduce angiogenesis in in vivo models of colorectal cancer. nih.gov

| Preclinical Model | Key Findings | Mechanism |

|---|---|---|

| Chicken Chorioallantoic Membrane (CAM) | Dose-dependent inhibition of angiogenesis; Reduced vessel area and length | Downregulation of Vascular Endothelial Growth Factor (VEGF) |

| In vivo colorectal cancer model | Significantly reduced angiogenesis | Not specified |

Induction of Ferroptosis

In addition to apoptosis, neratinib can induce a distinct form of regulated cell death called ferroptosis. nih.govnih.gov This process is characterized by iron-dependency and the lethal accumulation of lipid peroxides. nih.govresearchgate.net In some cancer models, this has been identified as a primary mechanism of neratinib-induced cell death. nih.govnih.gov

In HER2-positive breast cancer cell lines, neratinib was found to promote ferroptosis rather than apoptosis. nih.govnih.gov This induction is linked to an increase in intracellular iron levels. researchgate.net Studies in acute myeloid leukemia (AML) cells have shown that neratinib induces ferroptosis by increasing reactive oxygen species (ROS) and Fe2+ activity while downregulating Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from ferroptosis. researchgate.net In some contexts, this process is dependent on autophagy, as the addition of autophagy inhibitors can attenuate the ferroptotic effects of neratinib. researchgate.net The specific type of cell death induced by neratinib, whether apoptosis or ferroptosis, may be dependent on the cell type and the duration of treatment. nih.gov

| Cell Line / Model | Cancer Type | Key Features of Induced Ferroptosis |

|---|---|---|

| SKBR3, TBCP1 | HER2+ Breast Cancer | Non-apoptotic cell death, elevation of intracellular iron levels |

| HL-60 | Acute Myeloid Leukemia (AML) | Increased ROS and Fe2+; Downregulated GPX4; Autophagy-dependent |

| Rat Colon Tissue | Model for Gut Injury | Potential feature of neratinib-induced colonic injury |

Degradation of Specific Kinases (e.g., MST4)

Neratinib, an irreversible pan-HER tyrosine kinase inhibitor, has been shown to exert its anticancer effects through various mechanisms, including the degradation of specific serine/threonine kinases. researchgate.net Research has highlighted that beyond its primary targets (EGFR, HER2, HER4), neratinib can induce the degradation of Mammalian STE20-like kinase 4 (MST4), a process linked to the inactivation of critical oncogenic signaling pathways. drugbank.comnih.govnih.govnih.gov This degradation is not a direct inhibitory effect but rather a complex cellular process involving autophagy. researchgate.net

Studies in pancreatic cancer cells have demonstrated that neratinib's ability to alter tumor cell morphology is associated with the degradation of MST4 and a subsequent reduction in the phosphorylation of its substrate, Ezrin. nih.govnih.gov This mechanism is crucial for the inactivation of downstream signaling pathways, including PI3K, ERK1/2, and the Hippo pathway effectors YAP/TAZ. researchgate.netnih.gov The process is dependent on autophagy-related proteins, as the knockdown of Beclin1 was found to prevent the degradation of MST4, the dephosphorylation of Ezrin, and the neratinib-induced changes in cell morphology. nih.govnih.gov This suggests that MST4 degradation is a key event that triggers the biological actions of neratinib in certain contexts. nih.gov

Further research has also indicated that neratinib can suppress the autophosphorylation of both MST3 and MST4 in solid tumor and blood cancer cell lines. researchgate.net This action contributes to the suppression of KRAS expression, another critical oncogene. researchgate.net The degradation of MST4 via autophagy appears to be a central mechanism that reduces membrane stiffness and is essential for the broader inactivation of multiple signaling pathways that drive cancer cell proliferation and survival. researchgate.net

Table 1: Summary of Neratinib-Induced Kinase Degradation and Downstream Effects

| Target Kinase | Mechanism of Downregulation | Key Downstream Consequences | Cellular Context |

| MST4 | Autophagy-dependent degradation | - Inactivation of PI3K, ERK1/2, and YAP/TAZ signaling- Reduced Ezrin phosphorylation- Altered cell morphology | Pancreatic Cancer Cells |

| MST3/MST4 | Reduced autophosphorylation | - Suppression of KRAS expression | Solid Tumor and Blood Cancer Cells |

Preclinical Pharmacological Characterization of Neratinib in Animal Models and in Vitro Systems

In Vitro Cytotoxicity and Efficacy Studies

Neratinib (B1684480) has demonstrated potent cytotoxic and anti-proliferative activity across a range of cancer cell lines characterized by the overexpression of HER family receptors. Its efficacy is particularly pronounced in HER2-overexpressing breast cancer cell lines. Studies have shown that neratinib effectively inhibits the proliferation of HER2-amplified breast cancer cells, such as SKBR3 and BT474, with low nanomolar IC50 values. nih.gov For instance, in HER2-overexpressing cell lines like SKBr-3 and BT474, neratinib exhibited an IC50 of 2 nM. fda.gov

The cytotoxic effects of neratinib extend beyond breast cancer to other HER2-expressing malignancies. In epidermoid carcinoma cell lines, such as A431 which overexpresses EGFR, neratinib has also shown significant activity. nih.gov Similarly, in models of HER2-amplified carcinosarcoma, neratinib proved to be significantly more sensitive in HER2/neu amplified cell lines compared to those without amplification. nih.gov

The mechanism underlying this cytotoxicity involves the inhibition of HER2 and EGFR autophosphorylation, which in turn blocks downstream signaling pathways like MAPK and AKT. researchgate.net This disruption of key cellular signaling cascades leads to cell cycle arrest, primarily at the G1/S phase, and ultimately induces apoptosis. fda.gov

Table 1: In Vitro Efficacy of Neratinib in HER-Expressing Cell Lines

| Cell Line | Cancer Type | HER Status | IC50 (nM) |

|---|---|---|---|

| SKBR3 | Breast Cancer | HER2+ | 2 - 3.4 |

| BT474 | Breast Cancer | HER2+ | 2 |

| A431 | Epidermoid Carcinoma | EGFR+ | 81 |

| 3T3/neu | Fibrosarcoma | HER2+ | 3 |

| SKOV3 | Ovarian Carcinoma | HER2+ | N/A |

Note: IC50 values can vary between studies due to different experimental conditions.

A critical aspect of neratinib's preclinical profile is its activity in the context of resistance to other HER2-targeted therapies. Neratinib has demonstrated the ability to overcome resistance to both trastuzumab and lapatinib (B449) in various cell line models. nih.gov

In cell lines with acquired resistance to trastuzumab, neratinib treatment effectively inhibits cell growth. nih.gov Furthermore, the combination of neratinib and trastuzumab has been shown to have a greater growth inhibitory effect than either agent alone in these resistant models. nih.gov This suggests that neratinib can restore sensitivity to trastuzumab in certain contexts.

Neratinib has also shown activity in some cell lines that are innately resistant to lapatinib, a reversible dual EGFR/HER2 tyrosine kinase inhibitor. nih.gov This indicates that the irreversible binding of neratinib to the HER2 kinase domain may be advantageous in overcoming certain resistance mechanisms that affect reversible inhibitors.

Comparative studies have consistently demonstrated that neratinib is a more potent inhibitor of HER2 than other targeted therapies such as lapatinib and afatinib (B358) in preclinical models. In a panel of 11 HER2-positive breast cancer cell lines, neratinib was found to be more potent than lapatinib in all of them. nih.gov

Kinetic analyses have highlighted the differences in the in vitro efficacy of neratinib compared to reversible inhibitors like lapatinib and tucatinib (B611992). Neratinib inhibits HER2 and EGFR at lower concentrations and for a longer duration, leading to increased induction of apoptosis. bridgeporthospital.org This sustained inhibition is attributed to its irreversible binding mechanism. For example, neratinib demonstrated a greater anti-proliferative effect in SKBR3 cells (IC50 = 3.4 ± 1.1 nM) compared to tucatinib (IC50 = 37.5 ± 18.4 nM) and lapatinib (IC50 = 51.0 ± 23.0 nM). bridgeporthospital.org

Table 2: Comparative IC50 Values of HER2-Targeted TKIs in SKBR3 Cells

| Inhibitor | IC50 (nM) |

|---|---|

| Neratinib | 3.4 ± 1.1 |

| Tucatinib | 37.5 ± 18.4 |

| Lapatinib | 51.0 ± 23.0 |

The use of three-dimensional (3D) cell culture models, which more closely mimic the in vivo tumor microenvironment, has provided further insights into the efficacy of neratinib. Studies have shown that cells grown in 3D cultures can exhibit differential sensitivity to anti-cancer drugs compared to traditional two-dimensional (2D) monolayers. nih.gov

In some instances, 3D cell cultures have been found to be less sensitive to the effects of neratinib compared to their 2D counterparts. nih.gov This reduced sensitivity in 3D models is thought to be due to factors such as altered cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers that are more representative of solid tumors. researchgate.netnih.gov These findings underscore the importance of utilizing more physiologically relevant models in preclinical drug evaluation to better predict clinical outcomes.

In Vivo Tumor Growth Inhibition in Xenograft and Syngeneic Models

The anti-tumor activity of neratinib observed in vitro has been corroborated by significant efficacy in in vivo xenograft models. Oral administration of neratinib has been shown to inhibit tumor growth in a dose-dependent manner in mice bearing tumors derived from various HER2- or EGFR-expressing cell lines. nih.govbridgeporthospital.org

Studies have also explored the combination of neratinib with other agents in xenograft models. For example, the combination of neratinib and trastuzumab resulted in additive tumor growth inhibition in a BT474 xenograft model. aacrjournals.org

Table 3: Summary of Neratinib In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Key Findings |

|---|---|---|

| BT474 | Breast Cancer | Significant tumor growth inhibition. bridgeporthospital.org |

| A431 | Epidermoid Carcinoma | Dose-dependent tumor growth inhibition. bridgeporthospital.org |

| SARARK 6 | Carcinosarcoma | Significant inhibition of tumor growth and improved overall survival. nih.govnih.gov |

| H2170, Calu-3, H1781 | Lung Cancer | Strong tumor growth inhibitory effect. nih.gov |

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered to be more clinically relevant models for evaluating anti-cancer therapies. pumabiotechnology.com These models have been utilized to assess the efficacy of neratinib in a setting that better recapitulates the heterogeneity of human tumors.

In a PDX model of biliary tract cancer with an activating ERBB2 (HER2) mutation, amplification, and overexpression, the combination of neratinib and capecitabine (B1668275) led to tumor regression and extended event-free survival. The use of PDX models has also been instrumental in identifying synergistic drug combinations, such as neratinib plus a HER2 antibody-drug conjugate for HER2-mutated, non-amplified metastatic breast cancer. These findings in PDX models provide a strong rationale for the clinical investigation of neratinib in specific patient populations with HER2 alterations.

Syngeneic Models of Spontaneous Metastasis

The efficacy of neratinib maleate (B1232345) monohydrate in controlling metastatic disease has been evaluated in specialized preclinical models that mimic the spontaneous spread of cancer. A notable example is the TBCP-1 model, a novel syngeneic mouse model of HER2-positive breast cancer. nih.govresearchgate.net The TBCP-1 cell line was developed from a spontaneous mammary tumor in a BALB/c mouse and is characterized by high expression of HER2 without expression of hormone receptors. nih.gov When implanted in mice, TBCP-1 tumors reliably give rise to spontaneous metastases in multiple organs, including a high incidence in the brain, closely recapitulating the clinical progression of HER2-positive breast cancer. nih.govresearchgate.net

In this model, neratinib demonstrated potent inhibition of primary tumor growth and the development of metastases. nih.gov Research showed that its application, particularly in a neoadjuvant (pre-surgical) setting, significantly prolonged the survival of the animals. nih.govresearchgate.net The agent was effective in reducing metastatic spread to various sites, including the brain. nih.gov Mechanistic studies within this model revealed that neratinib promotes ferroptosis, a non-apoptotic form of iron-dependent cell death, contributing to its anti-cancer activity. nih.govresearchgate.net The TBCP-1 syngeneic model serves as a valuable platform for assessing the efficacy and mechanisms of action of therapeutics like neratinib against spontaneous, widespread metastasis. nih.gov

Pharmacokinetic Profile in Preclinical Animal Models

The pharmacokinetic properties of neratinib have been characterized in several preclinical animal models, providing foundational knowledge for its clinical development. ctdm.org.cn These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. researchgate.net Investigations in animal models such as rats and dogs have been conducted to establish the metabolic pathways and protein binding characteristics of neratinib. fda.gov

Following administration in rats, neratinib undergoes metabolism primarily through oxidation. The major circulating metabolites identified in human plasma—M3 (pyridine N-oxide), M6 (N-desmethyl), and M7 (dimethylamine N-oxide)—have also been confirmed to be formed in rats and dogs. fda.gov The primary enzyme responsible for neratinib metabolism is Cytochrome P450 3A4 (CYP3A4). ctdm.org.cnnih.gov While specific tissue distribution data from a comprehensive rat study is not detailed in the provided search results, the development of bioanalytical methods for quantifying neratinib in rat plasma and tissue homogenates suggests such studies are integral to its preclinical assessment. researchgate.net The distribution of drug-related substances is typically investigated using radiolabeled compounds to determine concentrations in various organs and tissues over time. nih.gov

| Metabolite ID | Metabolite Name | Species Found |

|---|---|---|

| M3 | Pyridine N-oxide | Rat, Dog, Human |

| M6 | N-desmethyl neratinib | Rat, Dog, Human |

| M7 | Dimethylamine N-oxide | Rat, Dog, Human |

| M11 | Bis-N-oxide | Human |

Preclinical data have established that neratinib is predominantly metabolized by the CYP3A4 enzyme. ctdm.org.cnnih.gov This metabolic pathway indicates a susceptibility to drug-drug interactions when co-administered with agents that inhibit or induce CYP3A4 activity. While specific animal studies detailing the co-administration of neratinib with CYP3A4 modulators were not found in the search results, the significance of this pathway has been confirmed in clinical studies. For instance, co-administration with the potent CYP3A4 inhibitor ketoconazole (B1673606) was shown to increase neratinib exposure significantly, confirming the preclinical observations that CYP3A4 plays a major role in its clearance. nih.gov The use of animal models, particularly human-CYP3A4-transgenic mice, is a strategy employed in preclinical research to predict such interactions for new chemical entities. nih.govnih.gov

The interaction between neratinib and plasma proteins has been investigated, with a focus on serum albumin, which is crucial for drug transport and distribution. nih.gov Studies using bovine serum albumin (BSA) as a model protein have provided detailed insights into these binding characteristics. nih.govresearchgate.net

The interaction is characterized by a static quenching mechanism, indicating the formation of a stable ground-state complex between neratinib and BSA. nih.gov Spectroscopic analysis has identified a single primary binding site for neratinib on BSA, located within subdomain IIA. nih.govnih.gov The binding is driven by non-covalent forces, primarily hydrogen bonding and van der Waals interactions. researchgate.net It is important to note that while neratinib can bind covalently to human and monkey serum albumin, this covalent binding does not occur with albumin from preclinical species like rodents, dogs, or rabbits due to differences in the amino acid sequence at the binding site. nih.gov

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Binding Constant (Kb) | 8.1 × 104 M-1 | 298 K (with BSA) | nih.gov |

| Number of Binding Sites (n) | ~1 | 298 K (with BSA) | nih.gov |

| Binding Forces | Hydrogen bonding, van der Waals forces | researchgate.net | |

| Binding Mechanism | Static Quenching | nih.gov |

Blood-Brain Barrier Permeability Studies in In Vitro and Animal Models

The ability of neratinib to penetrate the central nervous system is critical for its potential efficacy against brain metastases. This has been explored using both in vitro systems and in vivo animal models, though findings present a complex picture.

In vitro studies using a transwell blood-brain barrier (BBB) co-culture model demonstrated that neratinib is capable of crossing an endothelial cell barrier. researchgate.net In this system, neratinib that passed through the barrier was shown to reduce the growth of HER2-positive breast cancer cells on the other side. The study also noted that neratinib induced functional changes in the brain endothelial cells, affecting barrier properties. researchgate.net

In vivo animal studies have yielded varied results. In orthotopic patient-derived xenograft (PDX) models of HER2-positive breast cancer brain metastases, neratinib was shown to cross the BBB and inhibit its target, as evidenced by a reduction in phosphorylated HER2 in brain tumor tissue. nih.gov Similarly, in the TBCP-1 syngeneic model, neratinib treatment reduced the incidence of brain metastases. nih.gov Conversely, a pharmacokinetic study in CD-1 mice found low brain-to-plasma exposure ratios, suggesting poor penetration of the BBB. fda.gov Some reports also note that neratinib maleate has a limited ability to cross the BBB in sufficient concentrations. cancertreatmentjournal.com

| Model Type | Model Description | Key Finding | Reference |

|---|---|---|---|

| In Vitro | Transwell BBB co-culture | Neratinib crossed the endothelial barrier and inhibited cancer cell growth. | researchgate.net |

| In Vivo | Orthotopic PDX Model (Brain Metastases) | Neratinib crossed the BBB and inhibited HER2 phosphorylation in brain tumors. | nih.gov |

| In Vivo | TBCP-1 Syngeneic Model | Neratinib treatment inhibited the formation of brain metastases. | nih.gov |

| In Vivo | CD-1 Mice (Pharmacokinetic Study) | Low brain-to-plasma exposure ratios suggested poor BBB penetration. | fda.gov |

Mechanisms of Acquired and Intrinsic Resistance to Neratinib

Genomic Alterations in HER Family Receptors

Genomic alterations within the HER family of receptors are a primary mechanism of resistance to neratinib (B1684480). These include secondary mutations in the HER2 gene itself, amplification of the HER2 gene, and mutations in the related HER3 receptor. nih.gov These alterations can either be present at baseline (intrinsic resistance) or develop during treatment (acquired resistance). researchgate.net

The development of secondary mutations in the HER2 kinase domain is a significant mechanism of acquired resistance to neratinib. nih.gov These mutations can interfere with the binding of the drug to the receptor or maintain the kinase in an active state despite the presence of the inhibitor.

T798I Mutation: The HER2 T798I "gatekeeper" mutation has been identified in patients who develop resistance to neratinib. nih.gov This mutation is analogous to the T790M mutation in EGFR that confers resistance to EGFR inhibitors. nih.gov The substitution of threonine with the bulkier isoleucine at position 798 sterically hinders the binding of neratinib to the ATP-binding pocket of the HER2 kinase domain. nih.gov While cells with the T798I mutation show reduced sensitivity to neratinib, they may retain sensitivity to other irreversible HER2 inhibitors like afatinib (B358). nih.gov

L755S Mutation: The L755S mutation, located in the kinase domain, has also been associated with a lesser response to neratinib. biorxiv.org This mutation is thought to promote resistance by increasing HER2/HER3 heterodimerization and subsequent upregulation of downstream signaling, rather than by directly impairing drug binding. nih.gov Preclinical models have shown that while the HER2 L755S single mutation confers reduced sensitivity to neratinib, cells expressing this mutation can be overcome by higher concentrations of neratinib or afatinib. nih.govbiorxiv.org

Research has shown that the presence of more than one HER2 activating event at baseline can contribute to a lack of benefit from neratinib therapy. nih.gov

Table 1: Key Secondary HER2 Mutations and Resistance to Neratinib

| Mutation | Location | Mechanism of Resistance | Clinical Observation |

| T798I | Kinase Domain (Gatekeeper) | Steric hindrance reduces neratinib binding. nih.gov | Identified in a patient with acquired resistance to neratinib. nih.gov |

| L755S | Kinase Domain | Enhances HER2/HER3 heterodimerization and downstream signaling. nih.gov | Associated with a lesser clinical response to neratinib. biorxiv.orgtargetedonc.com |

While neratinib is effective in HER2-amplified breast cancers, the co-occurrence of HER2 amplification and HER2 mutations can be a mechanism of resistance. nih.govresearchgate.net Tumors that harbor both alterations may be less responsive to neratinib monotherapy. nih.gov In preclinical models of HER2-positive breast cancer, reactivation of the HER2 pathway in cells with acquired resistance to other HER2-targeted therapies was sometimes driven by the acquisition of a HER2 mutation, which could then be overcome by neratinib. nih.gov However, in the context of intrinsic resistance, the presence of both amplification and mutation from the outset can lead to a poorer response. nih.gov Neratinib has shown greater activity in HER2-amplified cell lines compared to non-amplified ones. nih.govoncotarget.com

Mutations in HER3, the preferred dimerization partner for HER2, can also confer resistance to neratinib. nih.govnih.gov Activating mutations in HER3 can enhance HER2/HER3 dimerization and stabilize the active conformation of the dimer, leading to increased downstream signaling. nih.gov

The HER3 E928G mutation, which occurs in the kinase domain, has been shown to reduce sensitivity to neratinib in HER2-mutant breast cancer cells. nih.gov Computational modeling suggests that this mutation enhances the affinity between HER2 and HER3 and may reduce the binding of neratinib to HER2. nih.gov The presence of concurrent activating HER3 mutations has been associated with poor treatment outcomes in patients with HER2-mutant cancers treated with neratinib. nih.govnih.gov This dual mutation status enhances oncogenicity and promotes resistance to various HER2-targeted therapies, including neratinib. nih.gov

Hyperactivation of Downstream Signaling Pathways

Resistance to neratinib can also occur through the hyperactivation of signaling pathways downstream of the HER2 receptor. nih.gov Even if neratinib successfully binds to and inhibits HER2, cancer cells can survive and proliferate by utilizing alternative signaling routes. The two primary pathways implicated are the PI3K/AKT/mTOR and MAPK signaling pathways. nih.gov

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical downstream effector of HER2 signaling that regulates cell growth, survival, and proliferation. nih.govresearchgate.net Hyperactivation of this pathway is a well-established mechanism of resistance to HER2-targeted therapies, including neratinib. nih.govnih.gov

Dysregulation can occur through several mechanisms:

Activating mutations in PIK3CA: The gene encoding the p110α catalytic subunit of PI3K is frequently mutated in breast cancer. mdpi.com These mutations can lead to constitutive activation of the pathway, rendering cells less dependent on upstream HER2 signaling. oncotarget.com

Loss of PTEN: The tumor suppressor PTEN is a negative regulator of the PI3K pathway. mdpi.com Loss of PTEN function leads to unchecked PI3K signaling.

mTOR pathway alterations: Preclinical models have demonstrated that hyperactivation of mTOR signaling can be an acquired mechanism of resistance to neratinib. nih.gov Furthermore, clinical data has shown that pre-existing alterations in the mTOR pathway are associated with a lack of clinical benefit from single-agent neratinib. nih.gov

The combination of neratinib with inhibitors of the PI3K/AKT/mTOR pathway is a strategy being explored to overcome this form of resistance. nih.govresearchgate.net

Table 2: PI3K/AKT/mTOR Pathway Alterations in Neratinib Resistance

| Alteration | Component | Consequence |

| Activating Mutations | PIK3CA | Constitutive pathway activation, bypassing HER2 inhibition. oncotarget.comresearchgate.net |

| Loss of Function | PTEN | Loss of negative regulation, leading to pathway hyperactivation. mdpi.com |

| Pathway Alterations | mTOR | Associated with a lack of clinical benefit from neratinib. nih.gov |

The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is another crucial signaling cascade downstream of HER2 that controls cell proliferation. nih.gov Upregulation of this pathway can provide an escape route for cancer cells when HER2 is inhibited by neratinib. biorxiv.org

Acquired secondary mutations in HER2 can lead to an amplification of MAPK signaling. biorxiv.org This enhanced signaling output requires a higher concentration of HER2 inhibitors to be suppressed. biorxiv.org In breast cancers that have been previously treated with anti-HER2 therapies, mutations that activate the MAPK pathway have been found to be enriched and are associated with resistance to neratinib. researchgate.net Preclinical studies suggest that combining neratinib with inhibitors of the MAPK pathway, such as MEK inhibitors, could be an effective strategy to reverse this resistance. biorxiv.orgnih.gov

Enzymatic and Efflux Pump-Mediated Resistance

Cellular mechanisms that actively reduce the intracellular concentration of a drug or enhance its metabolic breakdown are significant contributors to therapeutic resistance.

A novel mechanism identified in acquired resistance to neratinib involves the metabolic enzyme Cytochrome P450 3A4 (CYP3A4). nih.govresearchgate.netnih.gov Research has shown that while the protein expression levels of CYP3A4 may not significantly change between neratinib-sensitive and neratinib-resistant cells, the enzymatic activity of CYP3A4 is substantially and significantly increased in resistant cell line variants. nih.gov This heightened activity is thought to enhance the metabolism of neratinib, thereby reducing its effective intracellular concentration and driving resistance. nih.gov

Supporting this hypothesis, studies have demonstrated that inhibiting this increased CYP3A4 activity can partially restore sensitivity to neratinib. nih.gov Co-treatment of neratinib-resistant cells with ketoconazole (B1673606), a known CYP3A4 inhibitor, led to a significant decrease in cell viability compared to treatment with neratinib alone. nih.gov This suggests that increased CYP3A4 activity is a direct contributor to neratinib resistance and warrants investigation as a potential biomarker or therapeutic target to enhance neratinib's efficacy. nih.govnih.gov

Drug efflux pumps, such as P-glycoprotein (PGP) and Breast Cancer Resistance Protein (BCRP), are common mediators of resistance to chemotherapy by actively transporting drugs out of the cell. nih.govnih.gov However, their role in neratinib resistance is complex. In contrast to classical multidrug resistance, some studies have observed a downregulation of PGP in neratinib-resistant cells. nih.gov This may be attributed to neratinib's own ability to inhibit PGP activity, a phenomenon also observed with the HER2-targeted drug lapatinib (B449). nih.gov

Other research indicates that neratinib itself can block the activity of the ABCB1 (PGP) and ABCG2 (BCRP) efflux pumps. aacrjournals.org This suggests that neratinib may have the potential to overcome resistance mediated by these specific pumps. aacrjournals.org While alterations in drug transporters are a common feature of drug-resistant cells, the specific role of efflux pumps in driving resistance to neratinib appears to be context-dependent and distinct from typical resistance patterns. nih.gov

Cross-Resistance Profiles to Other HER2-Targeted Agents (e.g., Trastuzumab, Lapatinib, Afatinib)

A significant clinical challenge associated with acquired neratinib resistance is the development of cross-resistance to other therapies targeting the HER2 pathway. nih.govresearchgate.netnih.gov Studies have consistently shown that HER2-positive breast cancer cell lines that develop resistance to neratinib also become resistant to other HER2-targeted agents, including trastuzumab, lapatinib, and afatinib. nih.govascopubs.orgasco.org

This cross-resistance has been found to be bi-directional; cells with acquired resistance to trastuzumab or lapatinib also demonstrate reduced sensitivity to neratinib. nih.govresearchgate.netnih.gov This finding aligns with clinical observations where patients previously treated with trastuzumab or lapatinib showed a diminished response to neratinib compared to drug-naive patients. nih.gov The development of neratinib-resistant cell lines showed significant fold increases in resistance not only to neratinib but also to lapatinib and afatinib, while sensitivity to non-HER2-targeted agents like docetaxel (B913) remained unchanged. ascopubs.orgasco.org

| Cell Line | Neratinib | Lapatinib | Afatinib |

|---|---|---|---|

| HCC1954-NR vs HCC1954-Par | 6.5 ± 0.4 fold | 10 ± 0.8 fold | 37 ± 7.23 fold |

| SKBR3-NR vs SKBR3-Par | 194 ± 47 fold | 162.3 ± 22 fold | >163.3 ± 22.7 fold |

Cellular Phenotype Changes Associated with Resistance (e.g., Increased Aggressiveness)

The acquisition of resistance to neratinib is not only a biochemical event but is also associated with significant changes in the cellular phenotype, leading to more aggressive cancer cell behavior. nih.govresearchgate.net Neratinib-resistant cells have been shown to be more migratory and invasive compared to their drug-sensitive parental counterparts. nih.govascopubs.orgasco.org

For instance, in one study, neratinib-resistant HCC1954 cells were found to be 1.3-fold more migratory than the parent cells. nih.gov In addition to increased motility and invasion, these resistant cells also exhibit an enhanced ability to avoid anoikis, a type of programmed cell death that occurs when cells detach from the extracellular matrix. nih.govascopubs.orgasco.org This resistance to anoikis is a critical feature of metastatic cancer cells, allowing them to survive in circulation and colonize distant sites. This link between neratinib resistance and a more aggressive phenotype has been observed in multiple studies but had not previously been associated specifically with this drug. nih.gov

| Phenotypic Trait | Observation in Neratinib-Resistant Cells | Source |

|---|---|---|

| Migration | Increased (1.3-fold in HCC1954-NR) | nih.gov |

| Invasion | Increased | nih.govascopubs.orgasco.org |

| Resistance to Anoikis | Increased | nih.govascopubs.orgasco.org |

Investigational Combination Strategies for Enhanced Preclinical Efficacy

Combinations with Other HER2-Targeted Therapies

Preclinical studies in HER2-positive breast cancer xenograft models have demonstrated the potential superiority of combining neratinib (B1684480) with trastuzumab. In a study utilizing both cell line-derived (BT474) and patient-derived xenograft (PDX) models, the combination of neratinib and trastuzumab was compared to the combination of pertuzumab and trastuzumab. The neratinib plus trastuzumab regimen showed superior anti-tumor efficacy. nih.govaacrjournals.orgpumabiotechnology.com

In the BT474 xenograft model, the combination of neratinib and trastuzumab not only induced tumor regression but also significantly accelerated the achievement of a complete response compared to neratinib alone. aacrjournals.org This dual blockade of the HER2 pathway, targeting it with both a tyrosine kinase inhibitor and a monoclonal antibody, appears to provide a more comprehensive and effective inhibition of tumor growth in these preclinical settings. nih.govaacrjournals.org These findings suggest that the combination of neratinib and trastuzumab may be a highly effective strategy for treating HER2-amplified breast cancers. nih.gov

The combination of neratinib with the antibody-drug conjugate ado-trastuzumab emtansine (T-DM1) has been explored in preclinical models of HER2-positive breast cancer, particularly in the context of brain metastases. nih.govaacrjournals.org In orthotopic PDX models of HER2-positive breast cancer brain metastases, the combination of neratinib and T-DM1 significantly reduced tumor growth compared to either agent alone, especially at earlier time points. nih.govaacrjournals.org While neratinib as a single agent did not inhibit tumor growth in these models, its ability to reduce phosphorylated HER2 in brain metastases suggests it can cross the blood-brain barrier and engage its target. nih.govaacrjournals.org In one of the PDX models, the combination also significantly prolonged the survival of the mice. nih.gov

Further mechanistic studies in HER2-mutated, non-amplified breast cancer models revealed that neratinib can enhance the efficacy of T-DM1. aacrjournals.org It was demonstrated that irreversible HER2 inhibitors like neratinib increase the endocytic uptake of T-DM1, leading to increased apoptosis and enhanced tumor shrinkage in vivo. aacrjournals.org This effect was not observed with reversible HER2 inhibitors. aacrjournals.org These preclinical data provide a strong rationale for the clinical investigation of combining neratinib with HER2-targeted antibody-drug conjugates. aacrjournals.org

Combinations with Inhibitors of Downstream Signaling Pathways

Preclinical research has extensively investigated the combination of neratinib with inhibitors of key downstream signaling pathways that are often implicated in resistance to HER2-targeted therapies. A significant preclinical study explored the efficacy of neratinib in combination with inhibitors of the mTOR, MEK, and CDK4/6 pathways in various HER2-positive cancer models. elsevierpure.comnih.govnih.gov This research demonstrated synergistic anti-tumor effects across multiple in vitro and in vivo models, including patient-derived xenografts (PDXs) from breast, colorectal, and esophageal cancers. elsevierpure.comnih.govaacrjournals.org

In HER2-positive breast cancer cell lines, neratinib showed synergistic activity with the mTOR inhibitors everolimus (B549166) and sapanisertib. nih.govnih.govresearchgate.net This combination led to an enhanced reduction in the phosphorylation of downstream mTOR effectors like 4E-BP1 and S6, compared to treatment with either drug alone. nih.gov

The efficacy of combining neratinib with everolimus was also tested in HER2-positive PDX models. elsevierpure.comaacrjournals.org The combination resulted in a 100% increase in median event-free survival (defined as tumor doubling time) in 25% (one out of four) of the tested models. elsevierpure.comnih.govnih.gov Preclinical data suggest that combining neratinib with an mTOR inhibitor like everolimus may be a viable strategy to overcome resistance to HER2-targeted therapy. researchgate.netnih.gov

The combination of neratinib with the MEK inhibitor trametinib (B1684009) has also shown significant preclinical promise. elsevierpure.comnih.gov In HER2-positive breast cancer cells, this combination was found to be synergistic. nih.govaacrjournals.orgresearchgate.net Mechanistically, the addition of trametinib to neratinib resulted in a more profound reduction in the phosphorylation of ERK1/2 than was achieved with either single agent. nih.gov

In in vivo studies using HER2-positive PDX models, the combination of neratinib and trametinib was highly effective. elsevierpure.com This combination led to a 100% increase in median event-free survival in 60% (three out of five) of the tested models. elsevierpure.comnih.govnih.gov These preclinical findings support the rationale for combining neratinib with MEK inhibitors to treat HER2-positive cancers. nih.gov

The combination of neratinib with the CDK4/6 inhibitor palbociclib (B1678290) demonstrated the most consistent and potent synergistic effects in preclinical studies. elsevierpure.comnih.gov Synergy between neratinib and palbociclib was observed in HER2-positive breast cancer cell lines. nih.govaacrjournals.orgresearchgate.net

Remarkably, in in vivo PDX models of HER2-positive cancers, the combination of neratinib and palbociclib significantly extended event-free survival in all five tested models. elsevierpure.comnih.govnih.gov Network analysis of the adaptive responses to CDK4/6, mTOR, and MEK inhibition revealed an upregulation of EGFR and HER2 signaling, which may explain the observed synergy when combined with the pan-HER inhibitor neratinib. elsevierpure.comnih.gov Further studies have also shown that neratinib can enhance the efficacy of palbociclib in combination with endocrine therapy in HR+/HER2-low breast cancer models. nih.gov

Data Tables

Table 1: Preclinical Efficacy of Neratinib in Combination with Downstream Pathway Inhibitors in HER2+ Patient-Derived Xenograft (PDX) Models

| Combination Therapy | PDX Models with >100% Increase in Median Event-Free Survival | Reference |

| Neratinib + Everolimus | 25% (1 of 4 models) | elsevierpure.com, nih.gov, nih.gov |

| Neratinib + Trametinib | 60% (3 of 5 models) | elsevierpure.com, nih.gov, nih.gov |

| Neratinib + Palbociclib | 100% (5 of 5 models) | elsevierpure.com, nih.gov, nih.gov |

Table 2: Summary of Preclinical Findings for Neratinib Combination Strategies

| Combination Agent Class | Example Agents | Key Preclinical Findings | Cancer Models |

| HER2-Targeted Monoclonal Antibodies | Trastuzumab, Pertuzumab | Superior anti-tumor efficacy of Neratinib + Trastuzumab compared to Pertuzumab + Trastuzumab. nih.govaacrjournals.org | HER2+ Breast Cancer Xenografts |

| Antibody-Drug Conjugates | Trastuzumab Emtansine (T-DM1) | Significant reduction in tumor growth, particularly in brain metastases models; increased drug uptake. nih.govaacrjournals.orgaacrjournals.org | HER2+ Breast Cancer PDX (including brain metastases) |

| mTOR Inhibitors | Everolimus, Sapanisertib | Synergistic activity; enhanced inhibition of mTOR pathway signaling. nih.govnih.govresearchgate.net | HER2+ Breast Cancer Cell Lines, PDXs |

| MEK Inhibitors | Trametinib | Synergistic activity; enhanced inhibition of ERK1/2 phosphorylation. nih.gov | HER2+ Breast Cancer Cell Lines, PDXs |

| CDK4/6 Inhibitors | Palbociclib | Strong and consistent synergistic effects; significant extension of event-free survival. elsevierpure.comnih.govnih.gov | HER2+ Breast Cancer Cell Lines, PDXs |

PI3Kα Inhibitors (e.g., Alpelisib)

The rationale for combining neratinib with Phosphatidylinositol 3-kinase (PI3K) inhibitors stems from the critical role of the PI3K/Akt/mTOR pathway in cancers, including its function as a downstream signaling cascade of the HER2 receptor. nih.govnih.gov Activation of the PI3K pathway is associated with resistance to HER2-targeted therapies. Therefore, dual inhibition of both HER2 and PI3K pathways is a promising strategy to enhance anti-tumor activity and overcome resistance.

Preclinical studies have demonstrated a synergistic relationship between neratinib and the PI3Kα-specific inhibitor alpelisib (B612111). In HER2-positive (HER2+) breast cancer cell lines, the combination of neratinib and alpelisib has been shown to be synergistic in inhibiting cell viability and colony formation. nih.govaacrjournals.orgelsevierpure.comaacrjournals.org This enhanced effect is attributed to the dual blockade of parallel signaling pathways that drive tumor growth and survival. nih.gov The synergy observed in these in vitro models provides a strong preclinical basis for investigating this combination in clinical settings for the treatment of HER2+ cancers. nih.govelsevierpure.comaacrjournals.org

Table 1: Preclinical Efficacy of Neratinib in Combination with Alpelisib

| Model System | Key Finding | Reference |

|---|---|---|

| HER2+ Breast Cancer Cell Lines | Demonstrated synergistic activity in reducing cell viability. | nih.govelsevierpure.com |

| HER2+ Breast Cancer Cell Lines | Synergistic inhibition of colony formation. | aacrjournals.orgaacrjournals.org |

| HER2+ Breast Cancer & TNBC Models | RNAi kinome screening identified the PI3K pathway as a key target to enhance neratinib's efficacy. | nih.gov |

Combinations with Endocrine Therapies (e.g., Fulvestrant) in Preclinical Models

Significant preclinical evidence supports the combination of neratinib with endocrine therapies like fulvestrant (B1683766), particularly in hormone receptor-positive (HR+) and HER2-positive (HER2+) or HER2-mutant breast cancers. The scientific basis for this strategy lies in the bidirectional crosstalk between the estrogen receptor (ER) and HER2 signaling pathways, which can mediate resistance to both endocrine and HER2-directed therapies when used as single agents. nih.gov

In preclinical models of ER+/HER2+ breast cancer, treatment with endocrine therapy alone can lead to compensatory activation of HER2 signaling, while HER2 inhibition can increase ER activation. mdpi.com Studies using ER+/HER2+ cell lines and patient-derived xenograft (PDX) models have shown that the combination of neratinib and fulvestrant leads to a more potent and durable anti-tumor response than either agent alone. nih.gov This combination effectively abrogates the compensatory signaling, leading to complete inhibition of key downstream molecules like cyclin D1, which is crucial for cell cycle progression. nih.gov Treatment with neratinib has been shown to overcome endocrine resistance in HR+/HER2-mutant breast cancer cell lines and xenografts. nih.gov These findings provided the foundational rationale for clinical trials investigating neratinib and fulvestrant in patients with ER+/HER2-mutant metastatic breast cancer. nih.govaacrjournals.org

Table 2: Research Findings for Neratinib and Fulvestrant Combination

| Model System | Key Finding | Reference |

|---|---|---|

| ER+/HER2+ Human-in-Mouse Model (MDA-MB-361 Tumors) | Extended adjuvant therapy with fulvestrant/neratinib maintained a complete response, whereas fulvestrant alone resulted in rapid relapse. | nih.gov |

| ER+/HER2+ Cell Lines (BT-474, MDA-MB-361, UACC-893) | Combined treatment potently inhibited cell growth and blocked ER/HER2 crosstalk by downregulating P-AKT and P-ERK. | nih.gov |

| HER2-mutant, HR+ Cell Lines and PDX Models | The combination of neratinib and fulvestrant appeared synergistic compared to single-agent neratinib. | mdpi.com |

| HR+ HER2-mutant Breast Cancer Cell Lines and Xenografts | Neratinib treatment overcomes resistance to endocrine therapies. | nih.gov |

Combinations with Chemotherapeutic Agents (e.g., Vinorelbine (B1196246), Paclitaxel)

Combining neratinib with traditional cytotoxic chemotherapies represents a strategy to enhance anti-tumor efficacy. Preclinical and early-phase clinical studies have explored the potential of pairing neratinib with agents like vinorelbine and paclitaxel.

High-throughput ex vivo screening using organoid cultures from patient-derived xenografts (PDX) of ER+, HER2-mutated metastatic breast cancer identified drug synergy with the neratinib plus vinorelbine combination. researchgate.netbiorxiv.org These results were subsequently validated in in vivo PDX experiments, confirming the enhanced efficacy of this combination in a model that closely mimics human tumors. researchgate.net

Table 3: Efficacy Data for Neratinib and Chemotherapy Combinations

| Combination | Model/Study Type | Key Efficacy Finding | Reference |

|---|---|---|---|

| Neratinib + Vinorelbine | PDX-derived organoids and in vivo PDX models | Demonstrated drug synergy in HER2-mutated breast cancer. | researchgate.netbiorxiv.org |

| Neratinib + Paclitaxel | Phase I/II Clinical Trial (HER2+ Metastatic Breast Cancer) | Overall Response Rate (ORR) of 73% in evaluable patients. | nih.gov |

Combinations with Other Pathway Inhibitors (e.g., Metformin (B114582) for IGF-1R)

Targeting parallel or downstream signaling pathways that contribute to tumor growth and survival is a key strategy for enhancing the efficacy of HER2 inhibitors. The insulin-like growth factor 1 receptor (IGF-1R) pathway is one such target, as it can crosstalk with the HER2 pathway. Preclinical research has explored combining neratinib with metformin, an inhibitor of the IGF-1R pathway, in HER2-positive breast cancer models. nih.govresearchgate.net

This novel combination has demonstrated significant synergistic effects in HER2-positive breast cancer cells. nih.govresearchgate.net In these preclinical studies, the combination of neratinib and metformin resulted in a greater reduction in cell viability compared to either drug used alone. nih.gov Furthermore, the combination therapy was shown to disrupt cell cycle progression and inhibit key processes involved in metastasis, such as colony formation and cell invasion. nih.govresearchgate.net The anti-cancer effects were also observed on a broader scale, with the combination inhibiting angiogenesis in an in-ovo model. nih.govresearchgate.net At the molecular level, the synergistic effect is associated with the significant downregulation of key regulator pathways, including ERK1/2, AKT, p38 MAPK, and mTOR. nih.gov These findings suggest that the dual targeting of HER2 and IGF-1R with neratinib and metformin is a promising therapeutic strategy for HER2-positive breast cancer. nih.govresearchgate.net

Table 4: Preclinical Research Findings for the Neratinib and Metformin Combination

| Effect | Finding in HER2-Positive Breast Cancer Cells | Reference |

|---|---|---|

| Cell Viability | Significantly reduced compared to individual treatments; synergistic effect observed. | nih.gov |

| Cell Cycle | Disrupted cell cycle progression. | nih.govresearchgate.net |

| Tumorigenicity | Inhibited colony formation and invasion. | nih.govresearchgate.net |

| Angiogenesis | Inhibited angiogenesis in an in-ovo model. | nih.govresearchgate.net |

| Molecular Pathways | Significantly downregulated key signaling pathways including ERK1/2, AKT, p38 MAPK, and mTOR. | nih.gov |

Computational and Structural Biology Studies of Neratinib

Molecular Docking and Binding Affinity Analyses

Molecular docking simulations and binding affinity calculations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction. These methods have been crucial for understanding how neratinib (B1684480) engages its targets.

Neratinib is classified as an irreversible pan-HER inhibitor, targeting the epidermal growth factor receptor (EGFR or HER1), HER2, and HER4. nih.govfrontiersin.orgmdpi.com Its mechanism involves forming a covalent bond with a conserved cysteine residue located in the ATP-binding pocket of these receptors, specifically Cys-773 in EGFR and Cys-805 in HER2. nih.gov This irreversible binding leads to a prolonged and steady blockade of HER signaling pathways. nih.govmdpi.com

Homology modeling has been used to construct the catalytic domain of HER2, using EGFR-erlotinib crystal structures as a template. researchgate.net These models propose that the headpiece of the neratinib molecule inserts into the ATP binding pocket. This positioning allows a Michael acceptor group on neratinib to be brought into close proximity with the key cysteine residue, facilitating the formation of a covalent bond. researchgate.net Molecular docking studies investigating neratinib's interaction with the HER2 extracellular domain have calculated strong binding affinities of -7 kcal/mol. ebi.ac.uk Analysis of these docked structures revealed that the interaction is stabilized by both hydrophobic interactions and hydrogen bonds, with key residues including Trp444, 455Leu, 282Leu, and 283Val being identified. ebi.ac.uk

The inhibitory activity of neratinib against HER family receptors has been quantified through various assays, with the half-maximal inhibitory concentration (IC50) values providing a measure of its potency.

Table 1: Inhibitory Potency (IC50) of Neratinib Against HER Family Receptors

| Receptor | Mean IC50 (nM) | Reference |

|---|---|---|

| HER2 | 59 | nih.gov |

| EGFR (HER1) | 92 | nih.gov |

| HER4 | 19 | researchgate.net |

The interaction of therapeutic agents with plasma proteins, particularly serum albumin, is critical as it affects the drug's distribution and availability. Neratinib is over 99% bound to human plasma proteins, primarily human serum albumin (HSA) and α1-acid glycoprotein. nih.gov